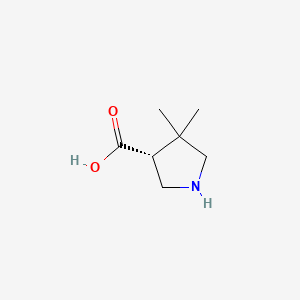

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

(3R)-4,4-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHOVIXBANHEB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@@H]1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (R)-4,4-Dimethylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Conformationally Constrained β-Amino Acid

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid, a chiral, non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, featuring a gem-dimethyl substitution at the 4-position, imparts a unique conformational constraint that is highly sought after in the design of bioactive molecules. This structural feature can lead to enhanced binding affinity, improved metabolic stability, and desirable pharmacokinetic properties in drug candidates. As an analog of proline, this compound and its derivatives have shown potential in a range of therapeutic areas, leveraging the privileged pyrrolidine motif to interact with biological targets with high specificity. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications, serving as a critical resource for researchers in the field.

Core Compound Identity

| Identifier | Value | Source |

| IUPAC Name | (3R)-4,4-Dimethylpyrrolidine-3-carboxylic acid | N/A |

| CAS Number | 1314999-39-7 | |

| Racemic CAS Number | 261896-35-9 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | [1] |

| Canonical SMILES | CC1(CNCC1C(=O)O)C | [2] |

| InChI | InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | [2] |

| InChIKey | FWOHOVIXBANHEB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

While experimental data for the specific (R)-enantiomer is not extensively published, the following table includes predicted and known properties for the racemic mixture and related compounds, providing a valuable baseline for researchers.

| Property | Value | Notes |

| Purity | ≥95% | Commercially available from various suppliers. |

| Storage | Keep in a dark place, sealed in dry, room temperature. | Recommended for maintaining stability. |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | A key parameter in predicting drug absorption and transport properties. [1] |

| LogP | 0.3166 | Indicates the lipophilicity of the molecule. [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | The limited number of rotatable bonds contributes to its conformational rigidity. [1] |

Synthesis Strategies: Accessing the Chiral Scaffold

Conceptual Asymmetric Synthesis Workflow

A plausible and efficient route to enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic asymmetric Michael addition. This approach leverages the power of small chiral organic molecules to catalyze the formation of the key carbon-carbon bond with high stereocontrol.

Caption: Conceptual workflow for the asymmetric synthesis of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid.

Causality Behind Experimental Choices:

-

Organocatalysis: The use of a chiral organocatalyst, such as a proline derivative, is crucial for establishing the stereocenter at the 3-position. The catalyst forms a transient chiral enamine with the Michael donor, which then attacks the Michael acceptor from a sterically less hindered face, dictating the stereochemical outcome of the reaction.

-

Michael Acceptor Design: The choice of a suitable Michael acceptor, like a 4-oxo-2-enoate, allows for the introduction of the necessary carbon framework.

-

Reductive Cyclization: Following the Michael addition, a reductive cyclization step is employed to form the pyrrolidine ring. This is often achieved through catalytic hydrogenation, which reduces the nitro group to an amine that subsequently undergoes intramolecular cyclization.

Alternative Synthetic Approaches from Chiral Pool

Another viable strategy involves the modification of readily available chiral starting materials, such as (R)-pyrrolidine-3-carboxylic acid. This "chiral pool" approach leverages the existing stereocenter to build the desired molecule.

Caption: Conceptual workflow for the synthesis from a chiral pool starting material.

Detailed Protocol for N-Boc Protection of a Pyrrolidine-3-Carboxylic Acid:

This protocol, adapted for a general pyrrolidine-3-carboxylic acid, is a foundational step in many synthetic routes.

-

Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

-

Addition of Protecting Group: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture at room temperature.

-

Reaction: Stir the mixture for approximately 1.5 to 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Work-up:

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl.

-

Extract the aqueous phase with diethyl ether.

-

-

Isolation: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the gem-dimethyl groups. The protons on the pyrrolidine ring will likely appear as complex multiplets in the aliphatic region (typically 2.0-4.0 ppm). The two methyl groups at the 4-position are diastereotopic and may appear as two distinct singlets. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (10-13 ppm), and its signal will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The quaternary carbon at the 4-position and the other carbons of the pyrrolidine ring will appear in the aliphatic region. The two methyl carbons may also be inequivalent.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions. [3]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1700 and 1725 cm⁻¹ for the carbonyl (C=O) stretching vibration.

-

C-N Stretch: A weaker absorption for the C-N stretch of the pyrrolidine ring is also expected.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.18 g/mol ).

-

Fragmentation: Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the pyrrolidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid makes it an attractive scaffold for the design of novel therapeutics. Proline analogs are versatile building blocks for the modular construction of small-molecule drugs and pharmaceutical peptides. [4] The gem-dimethyl substitution at the 4-position can enhance binding to target proteins by exploring hydrophobic pockets and can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Potential Therapeutic Targets and Applications:

-

Enzyme Inhibitors: The pyrrolidine scaffold is a key structural feature in many enzyme inhibitors. For instance, derivatives of pyrrolidine-3-carboxylic acid have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-IV), a target for the treatment of type 2 diabetes.

-

Receptor Agonists and Antagonists: The constrained conformation of this molecule can be exploited to design ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs) and ion channels.

-

Peptidomimetics: Incorporation of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid into peptide sequences can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events. This makes it a valuable tool for the design of peptidomimetics with enhanced biological activity and stability.

-

Antiviral Agents: Proline analogs are key components in several antiviral drugs. The unique structural features of this compound could be leveraged in the development of novel antiviral therapies.

Safety and Handling

As with all laboratory chemicals, (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid should be handled with appropriate care. The hydrochloride salt of the racemic mixture is classified as a protein degrader building block. [5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral building block with significant potential in the field of drug discovery. Its unique conformational constraints and the established biological importance of the pyrrolidine scaffold make it a valuable tool for medicinal chemists. While the synthesis of this specific enantiomer requires sophisticated asymmetric strategies, the potential benefits in terms of improved drug properties justify the effort. This guide has provided a comprehensive overview of its identity, synthesis, characterization, and applications, aiming to equip researchers with the foundational knowledge needed to effectively utilize this promising molecule in their research endeavors.

References

-

Lead Sciences. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

-

CP Lab Safety. 4, 4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. acs.figshare.com [acs.figshare.com]

- 5. rloginconsulting.com [rloginconsulting.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid, a chiral non-proteinogenic amino acid, represents a valuable building block in contemporary drug discovery and medicinal chemistry. Its rigid pyrrolidine scaffold, adorned with a gem-dimethyl group and a carboxylic acid moiety, offers a unique three-dimensional architecture that is increasingly sought after for the design of novel therapeutics. The pyrrolidine ring is a privileged structure in numerous biologically active compounds, and the specific stereochemistry and substitution pattern of this molecule make it an attractive starting point for the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular entities.[1]

Understanding the physicochemical properties of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is paramount for its effective utilization in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Notably, there is a scarcity of publicly available experimental data for this specific enantiomer. Therefore, this guide also furnishes detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to ascertain its precise molecular structure and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | (3R)-4,4-Dimethylpyrrolidine-3-carboxylic acid | - |

| CAS Number | 1314999-39-7 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Canonical SMILES | CC1(C)CCN1 | - |

Physicochemical Properties: A Blend of Predicted and Analog Data

Due to the limited availability of experimental data for (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid, the following table presents a combination of predicted values and experimental data for closely related compounds. It is crucial to interpret this data with the understanding that predicted values carry inherent uncertainty and data from analogs may not be fully representative.

| Property | Value/Range | Method/Source | Notes |

| pKa | 3.88 ± 0.40 | Predicted | [4] |

| logP | 0.3166 | Predicted | [3] |

| Boiling Point | 246.2 ± 33.0 °C | Predicted | [4] |

| Density | 1.057 ± 0.06 g/cm³ | Predicted | [4] |

| Flash Point | 102.7 ± 25.4 °C | Predicted | [5] |

| Melting Point | Not Available | - | An MSDS for the compound states "N/A".[6] |

| Solubility | Not Available | - | As a small, polar molecule with a carboxylic acid and an amine, it is expected to have good aqueous solubility, particularly at pH values where it is ionized. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. These methods are grounded in established principles and are widely used in the pharmaceutical industry.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. Potentiometric titration is a robust and direct method to determine pKa by monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. The exact concentration should be known.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination, involving the direct measurement of a compound's distribution between two immiscible phases.

Protocol:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a screw-cap tube, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase (typically a 1:1 or 2:1 volume ratio).

-

Equilibration: Shake the tube gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase can be determined by mass balance.

Caption: Shake-flask method for logP determination.

Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable way to determine the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of solid (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result: The measured concentration represents the equilibrium solubility of the compound at the specified temperature.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the gem-dimethyl groups. The diastereotopic nature of the methyl groups and the protons on the ring may lead to complex splitting patterns. The chemical shifts will be influenced by the neighboring carboxylic acid and amine functionalities.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically in the 170-185 ppm range). The quaternary carbon of the gem-dimethyl group and the carbons of the pyrrolidine ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and amine groups. A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is expected due to hydrogen bonding. A strong C=O stretching absorption should be present around 1700-1725 cm⁻¹. N-H stretching and bending vibrations will also be observable.

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight (143.18 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group.

Applications in Drug Discovery

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid and its derivatives are of significant interest in drug discovery due to the versatility of the pyrrolidine scaffold. This structural motif is found in a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.[7] The gem-dimethyl substitution can provide steric bulk, influencing binding to biological targets and potentially improving metabolic stability. The carboxylic acid and secondary amine functionalities serve as convenient handles for further chemical modification, allowing for the exploration of a broad chemical space in lead optimization campaigns.

Conclusion

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral building block with significant potential in medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is not currently available in the public literature, this guide provides a robust framework for its characterization. The predicted properties, coupled with the detailed experimental protocols, offer researchers the necessary tools to effectively utilize this compound in their drug discovery endeavors. The generation and publication of experimental data for this and similar building blocks will be of great value to the scientific community.

References

-

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. Lead Sciences. Retrieved January 23, 2026, from [Link]

-

(R)-4,4-DiMethylpyrrolidine-3-carboxylic acid. Arctom. Retrieved January 23, 2026, from [Link]

-

(3R)-4,4-dimethylpyrrolidine-3-carboxylic acid Price from Supplier... Chemical Synthesis. Retrieved January 23, 2026, from [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved January 23, 2026, from [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 23, 2026, from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed. Retrieved January 23, 2026, from [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Retrieved January 23, 2026, from [Link]

-

(3R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid. PlantaeDB. Retrieved January 23, 2026, from [Link]

-

Correction for 'Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones'. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | C8H13NO4 | CID 13539143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. chemscene.com [chemscene.com]

- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (3R)-4,4-dimethylpyrrolidine-3-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chiral building block, (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. We will delve into its core structural features, stereochemical significance, viable synthetic strategies, and its emerging role in the design of novel therapeutics. The insights provided herein are grounded in established chemical principles and aim to explain not just the "what," but the "why" behind its utility and synthesis.

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. By reducing the number of accessible low-energy conformations, chemists can pre-organize a molecule into a bioactive shape, often leading to significant gains in potency, selectivity, and metabolic stability. The pyrrolidine ring is a privileged five-membered heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1]

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid emerges as a particularly valuable building block within this class. It combines the foundational pyrrolidine core with two key features: a defined stereocenter at the C3 position and a gem-dimethyl group at the C4 position. This unique combination provides a rigid, three-dimensional framework that chemists can leverage to explore structure-activity relationships (SAR) with high precision, making it an attractive starting point for novel therapeutic agents.[1][2]

Molecular Structure and Stereochemistry

The defining characteristics of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid are its specific three-dimensional arrangement and substitution pattern.

-

Core Structure: The molecule is built upon a saturated five-membered nitrogen-containing ring (a pyrrolidine).

-

Functionality: It possesses a secondary amine, which can act as a hydrogen bond donor/acceptor or be further functionalized, and a carboxylic acid group, a critical feature for forming salts, esters, amides, and engaging in ionic interactions with biological targets.[3]

-

Stereochemistry: The stereocenter at the C3 position is fixed in the (R)-configuration. According to Cahn-Ingold-Prelog rules, the priority of substituents around C3 dictates this assignment. This absolute stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect.[4]

-

Conformational Lock: The gem-dimethyl group at the C4 position acts as a conformational restraint. It restricts the puckering of the pyrrolidine ring, reducing its conformational flexibility. This "locking" effect can be highly advantageous in drug design, as it helps to maintain a specific orientation of the C3-carboxylic acid substituent relative to the rest of the molecule, which is essential for precise binding to a target protein.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Key structural features of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid.

Physicochemical and Spectroscopic Properties

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and biological screening.

Physicochemical Data

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| CAS Number | 261896-35-9 | [5][6] |

| Molecular Formula | C₇H₁₃NO₂ | [5][6][7] |

| Molecular Weight | 143.18 g/mol | [5][6] |

| Purity | ≥97% (Typical commercial grade) | [5] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |

| logP (Computed) | 0.3166 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Spectroscopic Analysis (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid group. A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded acid dimer.[8][9] A sharp, strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹.[8][9] The N-H stretch of the secondary amine may be visible as a weaker band around 3300-3500 cm⁻¹, potentially obscured by the broad O-H signal.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, significantly downfield, typically in the 10-12 ppm range.[10] Its broadness is due to hydrogen bonding and chemical exchange.

-

Pyrrolidine Ring Protons: The protons on C2, C3, and C5 will appear in the aliphatic region (approx. 2.5-3.5 ppm). Their signals will be complex due to diastereotopicity and spin-spin coupling. The proton at C3 will likely be a doublet of doublets or a more complex multiplet.

-

Gem-Dimethyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups in the 1.0-1.5 ppm range. Because they are attached to a quaternary carbon adjacent to a stereocenter, they are diastereotopic and thus chemically non-equivalent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing far downfield in the 165-185 ppm range.[9][10]

-

Quaternary Carbon (C4): A signal for the carbon bearing the two methyl groups will be present, typically in the 30-50 ppm range.

-

Pyrrolidine Ring Carbons (C2, C3, C5): These will appear in the aliphatic region, generally between 40-70 ppm.

-

Methyl Carbons (-CH₃): Two distinct signals in the upfield region (approx. 20-30 ppm) corresponding to the two non-equivalent methyl groups.

-

Synthesis and Manufacturing Considerations

The primary challenge in synthesizing (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is the stereoselective installation of the C3 carboxylic acid group. Asymmetric synthesis is paramount to avoid costly chiral resolution steps. Organocatalytic methods, particularly Michael additions, have proven effective for creating substituted pyrrolidines with high enantiomeric excess.[11][12]

A plausible and efficient synthetic strategy would involve an asymmetric Michael addition of a nucleophile to a suitably substituted α,β-unsaturated ester, followed by cyclization and reduction.

Proposed Synthetic Workflow

The following diagram outlines a high-level, logical workflow for the synthesis.

Caption: High-level workflow for the asymmetric synthesis of the target compound.

Exemplary Protocol (Conceptual)

This protocol is a conceptual illustration based on established methodologies for similar structures.[4][13][14]

-

Step 1: Asymmetric Michael Addition:

-

Rationale: This step establishes the crucial C3 stereocenter. Using a chiral organocatalyst ensures the reaction proceeds with high enantioselectivity.

-

Procedure: To a solution of a suitable 4,4-dimethyl-α,β-unsaturated ester in an anhydrous solvent (e.g., toluene), add a protected amine (e.g., N-benzyl glycinate) and a catalytic amount of a chiral phase-transfer catalyst or a chiral amine catalyst. Stir at a controlled temperature until the reaction is complete as monitored by TLC or LC-MS.

-

-

Step 2: Reductive Cyclization:

-

Rationale: The resulting Michael adduct is then cyclized to form the pyrrolidine ring.

-

Procedure: The crude adduct is treated with a reducing agent (e.g., NaBH₄) to reduce the ester, followed by acid-catalyzed cyclization to form the corresponding N-protected 4,4-dimethylpyrrolidinone (lactam).

-

-

Step 3: Lactam Reduction:

-

Rationale: The lactam carbonyl must be reduced to form the secondary amine of the pyrrolidine ring.

-

Procedure: The lactam is dissolved in an anhydrous ether (e.g., THF) and treated with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) at 0 °C, followed by warming to reflux to yield the N-protected pyrrolidine.

-

-

Step 4: Deprotection and Isolation:

-

Rationale: The final step is to remove the nitrogen protecting group to liberate the secondary amine and hydrolyze the ester to the carboxylic acid.

-

Procedure: If an N-benzyl group was used, it can be removed via catalytic hydrogenation (H₂, Pd/C). Subsequent saponification of the ester group with aqueous base (e.g., LiOH), followed by careful acidification, will precipitate the final product, (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid, which can be isolated by filtration and purified by recrystallization.

-

Applications in Drug Discovery

The unique structural attributes of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid make it a powerful building block for probing complex biological systems. Its constrained nature and defined stereochemistry are ideal for designing potent and selective ligands.

-

Scaffold for Peptidomimetics: As a constrained amino acid analogue, it can be incorporated into peptide sequences to induce specific secondary structures (e.g., β-turns) or to improve resistance to proteolytic degradation.

-

Building Block for Enzyme Inhibitors: The pyrrolidine scaffold is a key feature in many enzyme inhibitors, including those for dipeptidyl peptidase-4 (DPP-4), which are used to treat type 2 diabetes.[1] The gem-dimethyl group can serve as a handle to explore hydrophobic pockets within an enzyme's active site, potentially enhancing binding affinity and selectivity.

-

Probes for GPCRs and Ion Channels: The rigid structure is well-suited for designing ligands for G-protein coupled receptors (GPCRs) and ion channels, where a precise three-dimensional orientation of functional groups is required for activity.[15] For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated as GABA uptake inhibitors. The gem-dimethyl substitution pattern offers a novel vector for SAR exploration in these targets.[1]

The following diagram illustrates the relationship between the molecule's structure and its utility in drug design.

Caption: Relationship between structural features and drug discovery applications.

Conclusion

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is more than just a simple chemical. It is a sophisticated, stereochemically defined, and conformationally constrained building block that empowers medicinal chemists to design next-generation therapeutics with enhanced precision. Its synthesis, while requiring careful stereocontrol, is achievable through modern asymmetric methodologies. As the demand for drugs with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

- ChemScene. 4,4-Dimethylpyrrolidine-3-carboxylic acid.

- ResearchGate.

- Google Patents. CN111072543B - Preparation method and application of a (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

- RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry.

- VSNCHEM. vp60232 4,4-dimethyl-pyrrolidine-3-carboxylic acid.

- PlantaeDB. (3R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid.

- MedChemExpress. (R)

- PubChem. 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis-.

- Sigma-Aldrich. Pyrrolidine-3-carboxylic acid 95 953079-94-2.

- Wiley Online Library. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Google Patents.

- ResearchGate. Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

- BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate.

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.

- Nine Chongqing Chemdad Co. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. vsnchem.com [vsnchem.com]

- 7. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 14. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide: (R)-4,4-Dimethylpyrrolidine-3-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. This molecule represents a valuable chiral building block, leveraging the privileged pyrrolidine scaffold for the development of novel therapeutics.

Core Molecular Attributes

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is a substituted proline analog. The defining features are a pyrrolidine ring, a carboxylic acid at the 3-position with a defined (R)-stereocenter, and a gem-dimethyl group at the 4-position. This unique combination of features offers a rigid, three-dimensional structure that is highly sought after in rational drug design.

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Conceptual Asymmetric Synthesis

This protocol is an illustrative example based on established methodologies for synthesizing substituted pyrrolidine-3-carboxylic acids. [1]

-

Michael Addition:

-

To a solution of a suitable 4,4-dimethyl-4-oxo-2-enoate ester in an appropriate solvent (e.g., toluene), add the nitroalkane (e.g., nitromethane).

-

Introduce a chiral organocatalyst (e.g., a chiral squaramide or diamine catalyst) at a low loading (0.5-5 mol%).

-

Stir the reaction at the optimized temperature (e.g., 25-80 °C) until completion, monitoring by TLC or LC-MS. The choice of catalyst is critical as it directs the formation of the desired enantiomer. [2]2. Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting Michael adduct by flash column chromatography on silica gel to yield the enantiomerically enriched nitro-ester intermediate.

-

-

Reductive Cyclization:

-

Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethanol).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Subject the mixture to a hydrogen atmosphere (from balloon pressure to 100 bar, depending on substrate reactivity) and stir vigorously. [3]This step simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization to form the pyrrolidine ring.

-

-

Final Hydrolysis and Isolation:

-

After catalyst removal by filtration, hydrolyze the ester group under acidic or basic conditions.

-

Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the final product. [3] * Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the target compound with high enantiomeric excess.

-

Chiral Resolution of Racemic Mixtures

In cases where an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, a classical resolution of the racemic carboxylic acid is a viable alternative. This is typically achieved by forming diastereomeric salts or esters with a chiral resolving agent, separating the diastereomers, and then cleaving the auxiliary.

Caption: Workflow for chiral resolution via diastereomeric ester formation.

Experimental Protocol: Chiral Resolution

This protocol describes a general method for the resolution of carboxylic acids. [4]

-

Diastereomer Formation:

-

Dissolve the racemic 4,4-dimethylpyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DCM).

-

Add a chiral alcohol (e.g., (S)-1-phenylethanol) and a coupling agent (e.g., DCC/DMAP or EDC/HOBt).

-

Stir the reaction at room temperature until the esterification is complete.

-

-

Separation:

-

Concentrate the reaction mixture and purify the resulting diastereomeric esters using preparative high-performance liquid chromatography (HPLC) on a normal-phase column (e.g., silica gel). [5]The different physical properties of the diastereomers allow for their separation.

-

Collect the fractions corresponding to each diastereomer.

-

-

Auxiliary Cleavage:

-

Treat the desired, separated diastereomeric ester with a mild base (e.g., LiOH in THF/water) to hydrolyze the ester bond without causing epimerization.

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

-

Isolation:

-

Extract the final product into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically pure (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid.

-

Applications in Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds. 6-4,4-Dimethylpyrrolidine-3-carboxylic acid serves as a versatile starting material for accessing a wide range of such molecules.

-

Enzyme Inhibitors: The pyrrolidine core is a key structural feature in many potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are used to treat type 2 diabetes. [6]* Receptor Agonists: Derivatives of substituted pyrrolidine-3-carboxylic acids have been developed as potent agonists for receptors such as the peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic diseases. [7]* Bioisosteric Replacement: The carboxylic acid functional group is a crucial pharmacophore for interacting with biological targets. However, it can sometimes lead to poor pharmacokinetic properties. In drug optimization, this group can be replaced with bioisosteres (e.g., tetrazoles, sulfonamides) to improve metabolic stability, cell permeability, and oral bioavailability while maintaining biological activity. [8]

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in modern drug development. While experimental data for the title compound is not publicly available, in silico predictions for structurally related analogs can provide valuable initial insights. The following table shows predicted ADMET properties for (3R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid, a close structural analog.

| ADMET Property | Predicted Value | Probability | Source |

| Human Intestinal Absorption | - (Poor) | 97.97% | [9] |

| Blood-Brain Barrier Penetration | - (Non-penetrant) | 60.00% | [9] |

| P-glycoprotein Substrate | - (No) | 95.89% | [9] |

| CYP3A4 Substrate | - (No) | 62.79% | [9] |

| Hepatotoxicity | - (No) | 50.52% | [9] |

| Ames Mutagenesis | - (No) | 65.00% | [9] |

Disclaimer: This data is for a structurally related compound and should be used for illustrative purposes only. Experimental validation is required.

Conclusion

(R)-4,4-Dimethylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block for drug discovery. Its rigid, three-dimensional structure and multiple points for functionalization make it an ideal starting point for creating novel therapeutic agents. The synthetic and resolution strategies outlined in this guide provide a robust framework for researchers to access this compound in high enantiomeric purity, enabling its effective application in medicinal chemistry programs aimed at developing next-generation therapeutics.

References

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

National Institutes of Health (NIH). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. [Link]

- Google Patents.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

-

Sci-Hub. Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

-

MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

-

PlantaeDB. (3R,4S)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-3-carboxylic acid. [Link]

-

PubChem. 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis-. [Link]

-

PubChemLite. 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2). [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 4. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. plantaedb.com [plantaedb.com]

An In-depth Technical Guide to the Discovery and Origin of Chiral Pyrrolidine Scaffolds

Abstract

The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance as a privileged structural motif.[1][2] This guide provides a comprehensive exploration of the origins of chiral pyrrolidine scaffolds, from their roots in nature to the seminal discoveries that launched the field of asymmetric organocatalysis. We will dissect the foundational mechanistic principles, detail key synthetic protocols, and trace the evolution of methodologies to the state-of-the-art, offering researchers and drug development professionals a deep, actionable understanding of this critical chemical entity.

The Natural Origin: Nature's Blueprint for Bioactivity

The story of the pyrrolidine ring begins not in a flask, but in nature. This five-membered nitrogen-containing heterocycle is a ubiquitous feature in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms.[1] Molecules like nicotine, the stimulating alkaloid from the tobacco plant, and polyhydroxylated pyrrolizidine alkaloids such as Alexine, showcase the diverse biological roles these scaffolds play.[1][3]

The inherent chirality and conformational rigidity of many naturally occurring pyrrolidine derivatives are key to their biological function. Nature's selection of this scaffold over millennia provides a powerful validation of its utility in molecular recognition and interaction with biological targets. It is this natural precedent that first inspired chemists to explore its potential, initially through isolation and modification, and later, through de novo synthesis.

The Spark of Discovery: Proline and the Dawn of Asymmetric Organocatalysis

For much of the 20th century, asymmetric synthesis was the exclusive domain of biocatalysis and transition metal catalysis. The concept of using a small, chiral organic molecule to induce stereoselectivity was a revolutionary idea that found its genesis in the chiral pyrrolidine scaffold of the amino acid L-proline.

The Seminal Hajos-Parrish-Eder-Sauer-Wiechert Reaction

In the early 1970s, two independent industrial research groups—one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche, and another by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert at Schering AG—made a landmark discovery.[4][5] While working on the total synthesis of steroids, they found that the simple, naturally occurring amino acid L-proline could catalyze an intramolecular aldol cyclization of an achiral triketone to produce a chiral bicyclic product with high enantiomeric excess (up to 93% ee).[4][6]

This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was the first highly enantioselective organocatalytic transformation ever reported.[7][8] Despite its groundbreaking nature, the discovery was initially viewed as a niche curiosity rather than the birth of a new field of catalysis.[6] It lay largely dormant in the literature for nearly three decades.

The Mechanistic Underpinnings: Enamine Catalysis

The genius of proline catalysis lies in its dual-functionality, mimicking the strategy of Class I aldolase enzymes.[8] The secondary amine of the pyrrolidine ring reacts with a donor carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. Concurrently, the carboxylic acid group acts as an intramolecular acid/base catalyst, activating the acceptor carbonyl and stabilizing the key transition state through a hydrogen-bonding network.[9]

This mechanism elegantly solves a fundamental challenge in carbonyl chemistry: achieving selective reaction between two unmodified carbonyl partners. The formation of the enamine enhances the nucleophilicity of the α-carbon of the donor, allowing it to attack the electrophilic carbonyl of the acceptor.

The stereochemical outcome of the reaction is dictated by a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[5][9] The rigid pyrrolidine ring effectively shields one face of the enamine, forcing the acceptor to approach from the less sterically hindered side, thus ensuring high enantiofacial selectivity.[9]

The Renaissance: List and MacMillan

The full potential of proline catalysis was unlocked in 2000 through the seminal and independent work of Benjamin List and David MacMillan. List demonstrated the first proline-catalyzed intermolecular direct aldol reaction between acetone and various aldehydes, achieving excellent yields and enantioselectivities.[6][10] This work expanded the scope beyond the intramolecular cyclizations of the 1970s, proving that simple ketones could be used as nucleophiles. MacMillan coined the term "organocatalysis" and developed chiral secondary amine catalysts (imidazolidinones) that operated via a similar enamine mechanism but offered different reactivity profiles. This "renaissance" transformed the field, establishing organocatalysis as the third major pillar of asymmetric synthesis.

Modern Synthetic Strategies for Chiral Pyrrolidines

Inspired by the pioneering work with proline, a diverse and powerful array of synthetic methods has been developed to access chiral pyrrolidine scaffolds. These strategies offer complementary approaches, providing access to a wide range of substitution patterns and functionalities.

Key Methodologies: A Comparative Overview

The choice of synthetic strategy depends heavily on the desired substitution pattern, scalability, and tolerance of functional groups. Below is a summary of prominent modern methods.

| Methodology | Catalyst/Reagent | Key Transformation | Typical Yield | Typical ee | Advantages & Causality |

| Organocatalytic Aldol/Mannich | L-Proline & Derivatives | C-C & C-N bond formation | 60-99% | 70->99% | Metal-free, inexpensive, operationally simple. Relies on enamine mechanism for activation.[6][10] |

| [3+2] Cycloaddition | Metal Complexes (Cu, Ag, Rh) | Azomethine ylide + Olefin | 70-95% | 90->99% | High atom economy, rapid complexity generation. Metal templates the reactants for facial selectivity.[2] |

| Intramolecular C-H Amination | Rh, Cu, or Fe Complexes | C-H insertion by a nitrene | 50-90% | 80-99% | Utilizes readily available C-H bonds, avoiding pre-functionalization. Chiral ligands on the metal control stereochemistry.[11] |

| Biocatalytic C-H Amination | Engineered Cytochrome P450s | Enzymatic C-H insertion | 40-75% | up to 99:1 er | "Green" approach using water as solvent at ambient temp. The enzyme's active site provides a chiral environment.[12][13] |

| Oxetane Desymmetrization | Chiral Phosphoric Acids | Ring-opening of meso-oxetanes | 70-95% | >90% | Creates complex quaternary centers from simple starting materials. Asymmetric counterion directs the nucleophilic attack.[11][14] |

Field-Proven Protocol: Proline-Catalyzed Intermolecular Aldol Reaction

This protocol describes a representative direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic transformation in the field.

Self-Validating System: This protocol is designed to be self-validating. Successful execution, confirmed by the analytical checks (TLC, NMR, HPLC), validates the purity of reagents, the accuracy of the procedure, and the efficacy of the catalyst.

Materials:

-

L-Proline (CAS 147-85-3), ≥99%

-

Cyclohexanone (CAS 108-94-1), distilled, ≥99.8%

-

4-Nitrobenzaldehyde (CAS 555-16-8), ≥99%

-

Dimethyl sulfoxide (DMSO), anhydrous (CAS 67-68-5)

-

Ethyl acetate, ACS grade

-

Hexanes, ACS grade

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography (230-400 mesh)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (35 mg, 0.30 mmol, 30 mol%).

-

Reagent Addition: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.) and anhydrous DMSO (2.0 mL).

-

Initiation: Add cyclohexanone (520 µL, 5.0 mmol, 5.0 equiv.) to the stirred suspension. Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25 °C).

-

Causality Note: The use of a stoichiometric excess of the ketone donor (cyclohexanone) pushes the equilibrium towards product formation and minimizes potential self-condensation of the aldehyde acceptor. DMSO is an excellent solvent for this reaction, facilitating the dissolution of all components and promoting the desired pathway.

-

-

Reaction Monitoring: Monitor the consumption of the limiting reagent (4-nitrobenzaldehyde) by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 24-48 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Causality Note: The aqueous workup removes the water-soluble proline catalyst and DMSO.

-

-

Purification Prep: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc to 30% EtOAc).

-

Characterization & Validation:

-

Combine the pure fractions and remove the solvent in vacuo to yield the aldol product.

-

Confirm the structure and purity by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase HPLC (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).

-

Application in Drug Discovery: A Privileged Scaffold

The structural and chemical properties of the chiral pyrrolidine ring—its defined three-dimensional shape, the presence of a basic nitrogen atom for hydrogen bonding, and its metabolic stability—make it an exceptionally valuable scaffold in drug design.[1] It is no surprise that the pyrrolidine nucleus is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[1]

Examples of Pyrrolidine-Containing Drugs:

-

Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, its structure is based on a modified proline core.[15]

-

Vildagliptin: A DPP-4 inhibitor for treating type 2 diabetes, which incorporates a chiral cyanopyrrolidine moiety.[15]

-

Asunaprevir: An antiviral drug for the treatment of hepatitis C, featuring a complex structure built upon a 4-hydroxyproline derivative.[15]

The ability to synthesize a vast diversity of chiral pyrrolidine derivatives using the methods described herein allows medicinal chemists to finely tune the pharmacological properties of drug candidates, controlling their potency, selectivity, and pharmacokinetic profiles. The introduction of a chiral pyrrolidine can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target receptor or enzyme.[1]

Conclusion and Future Outlook

From its origins as a recurring motif in natural alkaloids to its pivotal role in launching the field of organocatalysis, the chiral pyrrolidine scaffold has had a profound impact on chemical science. The initial discovery of proline's catalytic ability was a paradigm shift, demonstrating that complex asymmetric transformations could be achieved without reliance on metals or enzymes. This breakthrough has since blossomed into a rich and diverse field of synthetic methodology.

Looking forward, the development of more sustainable and efficient methods, particularly in biocatalysis and C-H functionalization, will continue to expand the synthetic toolbox.[12][13] The ongoing application of these powerful synthetic strategies will undoubtedly lead to the discovery of new therapeutics and advanced materials, cementing the legacy of the chiral pyrrolidine scaffold as a truly indispensable building block.

References

-

List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

-

List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Grokipedia. Proline organocatalysis. [Link]

-

Pelliccia, S., & Di Mauro, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Wang, Z., et al. (2022). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]

-

Singh, S. B., et al. (2014). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (Diagram). Some important pyrrolidine scaffolds. [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Wikipedia. Proline organocatalysis. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Gallyamov, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Wang, J., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Royal Society of Chemistry. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements. [Link]

-

Singh, M. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. [Link]

-

Vitale, M. R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

-

Hua, Z. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Accounts of Chemical Research. [Link]

-

Li, H., et al. (2004). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

de Oliveira, L. G., & de la Torre, M. C. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Beilstein Journal of Organic Chemistry. [Link]

-

Zhang, R., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. [Link]

-

Aponick, A., & Li, C. (2006). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. [Link]

-

Caltech Authors. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pnas.org [pnas.org]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. authors.library.caltech.edu [authors.library.caltech.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, from alkaloids to amino acids, has long signaled its biological significance.[4][5] In contemporary drug design, it is celebrated as a "privileged scaffold" due to a unique combination of physicochemical and stereochemical properties that render it ideal for crafting potent and selective therapeutic agents.[6] This guide provides an in-depth exploration of the pyrrolidine ring's role, delving into its fundamental structural advantages, common synthetic methodologies, and its application across diverse therapeutic areas. We will examine case studies of market-approved drugs, present structured data on their activity, and provide exemplary protocols to illustrate the practical application of this versatile scaffold in drug discovery and development.

The Privileged Scaffold: Intrinsic Advantages of the Pyrrolidine Ring

The utility of the pyrrolidine ring is not coincidental; it stems from a confluence of structural and chemical attributes that medicinal chemists can strategically exploit to optimize drug candidates for efficacy, selectivity, and favorable pharmacokinetic profiles.

Three-Dimensionality and Conformational Control

Unlike flat, aromatic systems, the saturated sp³-hybridized nature of the pyrrolidine ring imparts a distinct three-dimensional (3D) geometry.[7][8] This non-planar structure, which undergoes a rapid "pseudorotation" between various envelope and twisted conformations, allows for a more comprehensive exploration of the target's binding pocket.[7][8][9]

The critical advantage lies in the ability to control this conformation. The puckering of the ring can be influenced and even locked by the strategic placement of substituents.[7] Inductive and stereoelectronic effects of substituents dictate whether the ring favors an endo or exo conformation, which in turn precisely orients other functional groups for optimal interaction with the biological target.[7] This level of stereochemical control is paramount for achieving high target affinity and selectivity.[7][9]

Physicochemical Properties: The Key to Druggability

The pyrrolidine motif significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties:

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted (N-H), as a hydrogen bond donor. This capability often enhances aqueous solubility, a crucial factor for drug formulation and bioavailability.[10]

-

Lipophilicity: The scaffold provides a balance, allowing chemists to modulate a compound's lipophilicity (LogP) through substitution, thereby optimizing its ability to cross cellular membranes and the blood-brain barrier.[10]

-

Metabolic Stability: While the pyrrolidine ring can be susceptible to metabolic bio-activation to form reactive iminium ions, this is not a universal liability and can often be mitigated through structural modification.[10] Careful design can lead to metabolically robust candidates.

Role as a Proline Bioisostere

The pyrrolidine ring is the core structure of the natural amino acid proline.[5] Consequently, it serves as an excellent mimetic for proline in peptidomimetic drugs.[11] By incorporating pyrrolidine derivatives, chemists can create peptide-like molecules with enhanced stability against proteolytic degradation, improved cell permeability, and controlled secondary structures, such as β-turns.[12]

Synthetic Strategies: Building the Pyrrolidine Core

The construction of the pyrrolidine ring is a well-explored area of organic chemistry, with numerous methods available to synthesize functionally diverse derivatives. These strategies can be broadly categorized into two main approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[7]

-

Functionalization of Chiral Pool Precursors: A dominant strategy involves using readily available, optically pure starting materials like (S)-proline, (S)-prolinol, and 4-hydroxyproline.[4] These precursors provide a straightforward entry into complex, stereochemically defined targets.[4]

-

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and highly convergent method for constructing substituted pyrrolidines. This approach allows for the rapid assembly of complex scaffolds with excellent stereocontrol.

-

Modern Methodologies: Contemporary organic synthesis has introduced advanced methods, including microwave-assisted organic synthesis (MAOS) for accelerated reactions, transition-metal-catalyzed C-H amination, and various domino reactions that form multiple bonds in a single operation.[3][7]

Below is a diagram illustrating a generalized workflow for the synthesis and functionalization of pyrrolidine scaffolds.

Caption: Generalized workflows for pyrrolidine synthesis.

Pharmacological Significance and Therapeutic Applications

The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[1] Its derivatives have shown a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and CNS-modulating effects.[1][2][13]

Antiviral Agents

Pyrrolidine-containing molecules are particularly prominent in the field of antiviral therapy.[4] Several inhibitors of the hepatitis C virus (HCV) NS3/4A and NS5A proteins, which are essential for viral replication, incorporate this scaffold.[14]

-

Telaprevir: A peptidomimetic inhibitor of the HCV NS3/4A serine protease.[14]

-

Daclatasvir & Pibrentasvir: These drugs target the HCV NS5A protein, disrupting viral RNA replication and assembly.[10][14]

Antidiabetic Agents (DPP-4 Inhibitors)

A major success story for the pyrrolidine scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[15] The pyrrolidine ring, often with a cyanopyrrolidine warhead, fits perfectly into the S1 pocket of the DPP-4 enzyme, leading to potent and selective inhibition.[16][17][18]

The mechanism involves preventing DPP-4 from inactivating incretin hormones like GLP-1 and GIP. This enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.

Caption: Mechanism of action for DPP-4 inhibitors.

Oncology and Beyond

The applications of the pyrrolidine ring extend into numerous other therapeutic areas:

-

Anticancer: Pyrrolidine derivatives have been investigated as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[19][20] For instance, certain copper complexes containing two pyrrolidine rings have demonstrated cytotoxicity superior to cisplatin against specific cancer cell lines.[2]

-

Central Nervous System (CNS): The scaffold is found in nootropic drugs like Aniracetam and antipsychotics such as Sulpiride.[4][5] Its ability to be incorporated into molecules that cross the blood-brain barrier makes it valuable for CNS drug design.[10]

-

Antihypertensives: ACE inhibitors like Captopril and Enalapril incorporate a proline (pyrrolidine-2-carboxylic acid) moiety, which is crucial for their binding to the angiotensin-converting enzyme.[1]

Table 1: Representative Pyrrolidine-Containing Drugs

| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Role of Pyrrolidine |

| Vildagliptin | Antidiabetic | DPP-4 Inhibitor | Forms a key covalent adduct with the enzyme active site. |

| Captopril | Antihypertensive | ACE Inhibitor | Proline moiety mimics the C-terminal residue of ACE substrates. |

| Aniracetam | Nootropic (CNS) | AMPA Receptor Modulator | The pyrrolidinone core is central to its pharmacological activity. |

| Daclatasvir | Antiviral (HCV) | NS5A Inhibitor | Provides a rigid scaffold for orienting key binding groups. |

| Procyclidine | Anticholinergic | Muscarinic Receptor Antagonist | Acts as a key pharmacophore for receptor binding. |

| Clindamycin | Antibiotic | Ribosomal Protein Synthesis Inhibitor | The N-methyl-4-propyl-L-proline component is integral to its structure. |

Exemplary Protocol: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol describes a general, self-validating procedure for the synthesis of a highly functionalized pyrrolidine via a 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated in situ) and an electron-deficient alkene.

Objective: To synthesize a polysubstituted pyrrolidine scaffold.

Materials:

-

N-benzylglycine ethyl ester (Amino acid derivative)

-

Paraformaldehyde (Aldehyde source)

-

Dimethyl maleate (Dipolarophile)

-

Toluene (Anhydrous)

-

Magnesium Sulfate (Anhydrous)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-benzylglycine ethyl ester (1.0 eq), paraformaldehyde (1.2 eq), and dimethyl maleate (1.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to constitute a 0.2 M solution with respect to the amino acid derivative.

-

In Situ Ylide Generation: Heat the reaction mixture to reflux (approx. 110 °C). The water generated from the condensation of the amine and aldehyde will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the azomethine ylide. Causality: The removal of water is critical for the efficient in situ generation of the reactive 1,3-dipole.

-

Cycloaddition: Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Self-Validation: The desired product fractions should be clean by TLC. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity of the synthesized pyrrolidine.

-

Characterization: Combine the pure fractions and evaporate the solvent to yield the final pyrrolidine product. The stereochemistry of the product (endo/exo selectivity) can be determined by 2D NMR techniques (e.g., NOESY).

Future Directions and Conclusion

The pyrrolidine ring continues to be a scaffold of immense interest in drug discovery.[1][2][3] Its application is expanding into novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as a rigid linker or a ligand for E3 ligases. Furthermore, its role in designing covalent inhibitors and complex peptidomimetics is an active area of research.[21]

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]